molecular formula C15H25N3O2 B7065240 N-(2-cycloheptyloxyethyl)-5-ethyl-1H-pyrazole-3-carboxamide

N-(2-cycloheptyloxyethyl)-5-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B7065240
M. Wt: 279.38 g/mol
InChI Key: OOPHFAIACOSVIS-UHFFFAOYSA-N
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Description

N-(2-cycloheptyloxyethyl)-5-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a carboxamide group, as well as a cycloheptyloxyethyl side chain

Properties

IUPAC Name

N-(2-cycloheptyloxyethyl)-5-ethyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-2-12-11-14(18-17-12)15(19)16-9-10-20-13-7-5-3-4-6-8-13/h11,13H,2-10H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHFAIACOSVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)NCCOC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cycloheptyloxyethyl)-5-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Cycloheptyloxyethyl Side Chain: This step involves the reaction of the pyrazole intermediate with 2-cycloheptyloxyethyl bromide under nucleophilic substitution conditions.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid derivative to the carboxamide using reagents such as thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-cycloheptyloxyethyl)-5-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the carboxamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cycloheptyloxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: New compounds with different substituents replacing the cycloheptyloxyethyl group.

Scientific Research Applications

N-(2-cycloheptyloxyethyl)-5-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cycloheptyloxyethyl)-5-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cycloheptyloxyethyl)-3-ethylpyridine-2-carboxamide
  • N-(2-cycloheptyloxyethyl)-4-cyclopropyl-2-methylpyrimidine-5-carboxamide
  • N-(2-cycloheptyloxyethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Uniqueness

N-(2-cycloheptyloxyethyl)-5-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and therapeutic potential, making it a valuable compound for further research and development.

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